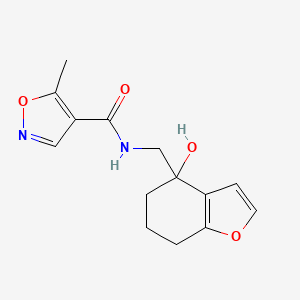

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-5-methylisoxazole-4-carboxamide

CAS No.: 2320148-67-0

Cat. No.: VC4982512

Molecular Formula: C14H16N2O4

Molecular Weight: 276.292

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2320148-67-0 |

|---|---|

| Molecular Formula | C14H16N2O4 |

| Molecular Weight | 276.292 |

| IUPAC Name | N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide |

| Standard InChI | InChI=1S/C14H16N2O4/c1-9-10(7-16-20-9)13(17)15-8-14(18)5-2-3-12-11(14)4-6-19-12/h4,6-7,18H,2-3,5,8H2,1H3,(H,15,17) |

| Standard InChI Key | ZJTLKOJNYJPCRC-UHFFFAOYSA-N |

| SMILES | CC1=C(C=NO1)C(=O)NCC2(CCCC3=C2C=CO3)O |

Introduction

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-5-methylisoxazole-4-carboxamide is a complex organic compound with potential applications in pharmaceutical research. It features a unique molecular structure combining a tetrahydrobenzofuran moiety and an isoxazole ring, which contribute to its biological and pharmacological properties. This compound is classified as both a carboxamide and an isoxazole derivative, making it a candidate for therapeutic exploration, particularly in oncology and kinase inhibition pathways.

Structural Characteristics

The molecular structure of this compound integrates:

-

Tetrahydrobenzofuran moiety: A bicyclic structure that enhances stability and biological activity.

-

Isoxazole ring: Known for its role in bioactive compounds due to its electron-rich heterocyclic nature.

-

Carboxamide functional group (-C(=O)NH2): Essential for hydrogen bonding and interaction with biological targets.

Molecular Formula: C14H16N2O4

Molecular Weight: Approximately 276.29 g/mol.

Synthesis

The synthesis of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-5-methylisoxazole-4-carboxamide typically involves:

-

Formation of the tetrahydrobenzofuran core via cyclization reactions.

-

Introduction of the isoxazole ring through nitrile oxide cycloaddition.

-

Coupling reactions to attach the carboxamide group.

Key reaction conditions include:

-

Controlled temperature and pH to optimize yield.

-

Use of solvents such as dimethylformamide (DMF) or acetonitrile for solubility.

-

Analytical techniques like Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) to confirm product identity.

Biological Activities

This compound exhibits potential biological activities due to its structural features:

-

Kinase Inhibition: The isoxazole moiety plays a significant role in inhibiting protein kinases, which are crucial in cancer signaling pathways.

-

Anti-inflammatory Properties: Similar compounds have shown inhibition of inflammatory enzymes like 5-lipoxygenase (5-LOX), suggesting possible applications in inflammation-related diseases .

-

Anticancer Potential: The compound's ability to interact with cellular proteins makes it a candidate for further exploration in oncology.

Pharmacological Applications

The compound's unique properties make it relevant for:

-

Oncology: Targeting kinase pathways implicated in tumor growth.

-

Signal Transduction Research: Investigating cellular signaling mechanisms.

-

Drug Development: As a lead compound for designing derivatives with enhanced activity.

Analytical Data

| Property | Value/Details |

|---|---|

| Molecular Formula | C14H16N2O4 |

| Molecular Weight | ~276.29 g/mol |

| Functional Groups | Hydroxyl (-OH), Carboxamide (-C(=O)NH2) |

| Spectroscopic Analysis | Confirmed via NMR and MS techniques |

Challenges and Future Directions

-

Synthesis Optimization: Improving reaction yields and reducing by-products remain key challenges.

-

Pharmacokinetics Studies: Detailed research on absorption, distribution, metabolism, and excretion (ADME) is needed.

-

Structure-Activity Relationship (SAR): Further modifications to enhance potency and selectivity against biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume